N-Methyloxetane-3-sulfonamide
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Overview
Description
N-Methyloxetane-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to an oxetane ring
Mechanism of Action
Target of Action
N-Methyloxetane-3-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes. The primary target is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the biochemical pathway for the synthesis of folic acid . This disruption affects the production of DNA in bacteria, as folic acid is a necessary precursor for DNA synthesis . The downstream effects of this disruption include the inhibition of bacterial growth and replication .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, this compound prevents the production of DNA in bacteria, thereby inhibiting their growth and replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interact with this compound, affecting its stability and efficacy . Additionally, the pH and temperature of the environment could also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Sulfonamides, including N-Methyloxetane-3-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states
Molecular Mechanism
Sulfonamides are known to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis
Metabolic Pathways
Sulfonamides can be modified, degraded, or used as nutrients by some bacteria
Transport and Distribution
Most sulfonamides are readily absorbed orally and distributed throughout the body
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyloxetane-3-sulfonamide can be synthesized through the reaction of oxetane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the oxetane ring opening and subsequent formation of the sulfonamide group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Methyloxetane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
N-Methyloxetane-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfonimidates: Sulfur-containing compounds with similar reactivity
Uniqueness: N-Methyloxetane-3-sulfonamide is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
N-methyloxetane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-5-9(6,7)4-2-8-3-4/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOMFWQXRIMVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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